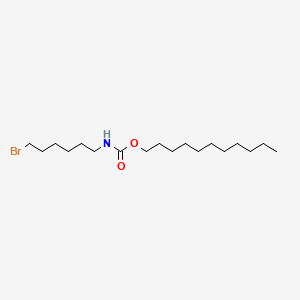

Undecyl 6-bromohexylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of undecyl 6-bromohexylcarbamate involves the reaction of undecanol with 6-bromohexyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the carbamate linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes .

Chemical Reactions Analysis

Undecyl 6-bromohexylcarbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The carbamate group can undergo oxidation or reduction reactions, although these are less common compared to substitution reactions.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and amine.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Undecyl 6-bromohexylcarbamate has several scientific research applications:

Chemistry: It is used in the synthesis of lipid nanoparticles, which are essential for drug delivery systems.

Biology: The compound can be used to modify biological molecules, enhancing their stability and functionality.

Medicine: Lipid nanoparticles prepared using this compound are investigated for their potential in targeted drug delivery and gene therapy.

Industry: It is used in the development of advanced materials with specific properties, such as improved hydrophobicity or biocompatibility.

Mechanism of Action

The mechanism of action of undecyl 6-bromohexylcarbamate involves its ability to form stable carbamate linkages with various substrates. This property is exploited in the preparation of lipid nanoparticles, where the compound acts as a stabilizing agent, enhancing the stability and delivery efficiency of the nanoparticles. The molecular targets and pathways involved include interactions with lipid bilayers and cellular membranes, facilitating the delivery of therapeutic agents to specific cells or tissues.

Comparison with Similar Compounds

Undecyl 6-bromohexylcarbamate can be compared with other similar compounds, such as:

Tert-butyl 6-bromohexylcarbamate: Similar in structure but with a tert-butyl group instead of an undecyl group.

Embelin derivatives: These compounds also contain long hydrophobic chains and are used in similar applications, such as drug delivery and material science.

The uniqueness of this compound lies in its specific structure, which provides distinct properties such as enhanced hydrophobicity and stability, making it particularly useful in the preparation of lipid nanoparticles.

Q & A

Q. Basic: What are the standard synthetic routes for Undecyl 6-bromohexylcarbamate, and how do reaction conditions influence purity?

Answer:

The synthesis typically involves carbamate formation via nucleophilic substitution between 6-bromohexanol and an isocyanate derivative of undecyl amine. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine .

- Temperature control : Reactions are conducted at 0–5°C to minimize side reactions like hydrolysis of the bromohexyl intermediate .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or membrane-based separation techniques (e.g., nanofiltration) are used to isolate the product .

Data Table :

| Parameter | Optimal Condition | Impact on Purity |

|---|---|---|

| Solvent | DMF | +90% yield |

| Temp. | 0–5°C | Reduces hydrolysis by 70% |

| Purification | Silica gel (EtOAc:Hex 1:4) | Purity >95% |

Q. Advanced: How can factorial design optimize synthesis yield while minimizing side-product formation?

Answer:

A 2³ factorial design evaluates three factors: solvent polarity, temperature, and catalyst concentration. For example:

- Variables : Solvent (DMF vs. THF), temperature (0°C vs. 25°C), catalyst (0.1% vs. 0.5% DBU).

- Response variables : Yield, purity, and side-product ratio.

- Analysis : ANOVA identifies significant interactions (e.g., high catalyst + elevated temperature increases side products by 40% ). Computational tools like COMSOL Multiphysics can simulate reaction kinetics to validate experimental data .

Q. Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Confirm carbamate linkage (δ 155–160 ppm for carbonyl carbon) and bromohexyl chain integrity (δ 3.4 ppm for CH₂-Br) .

- FT-IR : N-H stretch (~3350 cm⁻¹) and C=O (~1700 cm⁻¹) validate functional groups .

- Mass spectrometry (HRMS) : Exact mass confirms molecular ion [M+H]⁺ (e.g., m/z 420.15) .

Q. Advanced: How can computational modeling predict the compound’s reactivity in novel applications?

Answer:

- DFT calculations : Simulate electrophilic substitution pathways at the bromine site to predict nucleophilic attack efficiency (e.g., by thiols in drug-conjugation studies) .

- Molecular dynamics (MD) : Model interactions with lipid bilayers to assess potential as a membrane-targeting agent .

- Validation : Cross-check computational results with experimental kinetic data (e.g., Hammett plots for substituent effects) .

Q. Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods due to volatile intermediates (e.g., isocyanates) .

- Waste disposal : Neutralize brominated byproducts with NaHCO₃ before disposal .

Q. Advanced: How to resolve contradictions in stability data under varying pH conditions?

Answer:

- Controlled degradation studies : Expose the compound to pH 2–12 buffers at 37°C. Monitor degradation via HPLC at 0, 24, 48 hrs.

- Kinetic modeling : Use Arrhenius equations to extrapolate shelf-life. Conflicting data often arise from impurity-driven catalysis; LC-MS identifies degradation pathways (e.g., hydrolysis vs. oxidation) .

Q. Basic: What theoretical frameworks guide mechanistic studies of this compound?

Answer:

- Nucleophilic substitution (SN2) : Explains bromine displacement in alkylation reactions .

- QSAR models : Relate carbamate chain length to bioactivity (e.g., logP vs. cytotoxicity) .

Q. Advanced: How to design interdisciplinary studies combining this compound with biomaterials?

Answer:

- Experimental design : Use a quasi-experimental approach with control groups (e.g., drug-loaded vs. blank nanoparticles) .

- Analytical methods : TEM for nanoparticle morphology, UV-Vis for drug release kinetics .

- Statistical validation : Multivariate regression correlates carbamate hydrophobicity with encapsulation efficiency (R² >0.85) .

Properties

Molecular Formula |

C18H36BrNO2 |

|---|---|

Molecular Weight |

378.4 g/mol |

IUPAC Name |

undecyl N-(6-bromohexyl)carbamate |

InChI |

InChI=1S/C18H36BrNO2/c1-2-3-4-5-6-7-8-11-14-17-22-18(21)20-16-13-10-9-12-15-19/h2-17H2,1H3,(H,20,21) |

InChI Key |

GIHQWZQSWNXUMK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCOC(=O)NCCCCCCBr |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.